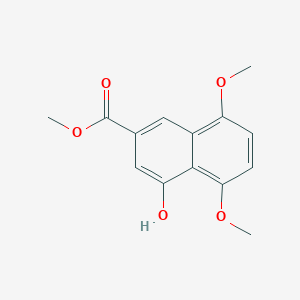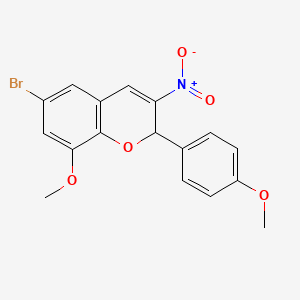
Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is an ester derivative of pentanoic acid, featuring an amino group at the 5th position and a methyl group at the 2nd position. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of 5-amino-2-methylpentanoic acid with methanol in the presence of hydrochloric acid. This reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the final product. Additionally, the use of catalysts like trimethylchlorosilane can further improve the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in various biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, 2-methyl-, methyl ester: Similar in structure but lacks the amino group at the 5th position.
Pentanoic acid, 5-(dimethylamino)-2-methylene-5-thioxo-, methyl ester: Contains a dimethylamino group and a thioxo group, making it structurally different.
Uniqueness
Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
878497-58-6 |
|---|---|
Molekularformel |
C7H16ClNO2 |
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
methyl 5-amino-2-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(4-3-5-8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H |
InChI-Schlüssel |
IMVUHSKIZYDLTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)




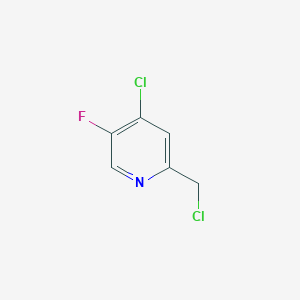
![B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)

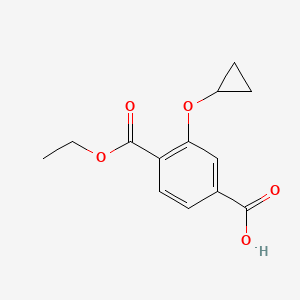
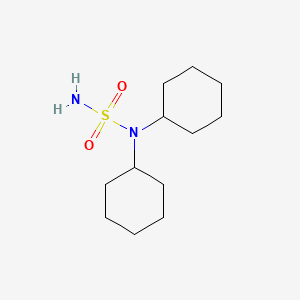
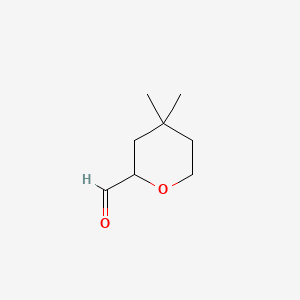
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
